

Technical Guide: 3-acetylamino-4-methoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-*

Cat. No.: *B1266015*

[Get Quote](#)

CAS Number: 3746-67-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, safety and handling, detailed experimental protocols for its synthesis and application, and its role in the development of targeted cancer therapies.

Chemical Identity and Properties

3-acetylamino-4-methoxybenzenesulfonyl chloride is an organic compound valued for its reactive sulfonyl chloride group, which makes it a crucial building block for creating sulfonamide-based molecules.

Table 1: Chemical and Physical Properties

Property	Value	Citations
CAS Number	3746-67-6	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₀ ClNO ₄ S	[1] [2] [3] [4]
Molecular Weight	263.70 g/mol	[1] [2] [3] [4]
IUPAC Name	3-(acetylamino)-4-methoxybenzenesulfonyl chloride	
Synonyms	2-Acetamidoanisole-4-sulfonyl chloride, N-Acetyl-4-methoxymetanilyl chloride, 3-Acetamido-4-methoxybenzene-1-sulfonyl chloride	[2] [3] [4]
Melting Point	208-215 °C	
Boiling Point	448.6 °C at 760 mmHg	[2]
Flash Point	225.1 °C	[2]
Purity (Commercial)	≥95%	[3]

Note on Spectral Data: Experimentally obtained spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for 3-acetylamino-4-methoxybenzenesulfonyl chloride are not readily available in the public domain literature. Researchers should perform their own spectral analysis for compound verification.

Safety and Handling

Hazard Identification:

- Causes serious eye irritation.
- May cause an allergic skin reaction.

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, or vapors.
- Use only in a well-ventilated area or under a chemical fume hood.
- Wash hands thoroughly after handling.

Storage:

- Store in a dry, cool, and well-ventilated place.
- Keep the container tightly sealed to prevent moisture contamination, as sulfonyl chlorides are moisture-sensitive.

Experimental Protocols

Synthesis of 3-acetylamo-4-methoxybenzenesulfonyl chloride

This compound is synthesized via the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). The following is a representative protocol adapted from the synthesis of structurally similar compounds.


Reaction: 2-acetamidoanisole + Chlorosulfonic Acid → 3-acetylamo-4-methoxybenzenesulfonyl chloride

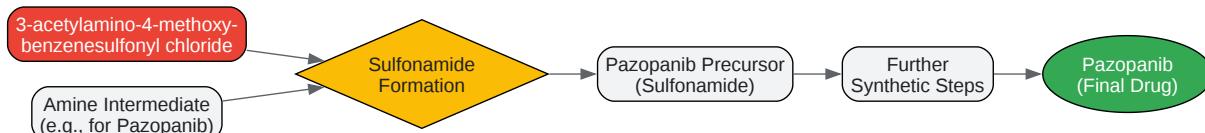
Materials:

- 2-acetamidoanisole
- Chlorosulfonic acid (excess)
- Inert solvent (e.g., 1,2-dichloroethane)
- Crushed ice
- Water

Procedure:

- In a round-bottom flask fitted with a mechanical stirrer and an addition funnel, cool an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0-5 °C using an ice bath.
- Slowly add 2-acetamidoanisole (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 15 °C. The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Gently heat the mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction. The reaction is complete when the evolution of HCl gas ceases.
- Cool the reaction mixture back to room temperature.
- In a separate large beaker, prepare a mixture of crushed ice and water.
- Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step should be performed in a fume hood due to the exothermic decomposition of excess chlorosulfonic acid.
- The solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, will precipitate out of the aqueous solution.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water until the washings are neutral to pH paper.
- Dry the product under vacuum to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

[Click to download full resolution via product page](#)


Synthesis workflow for 3-acetylaminomethyl-4-methoxybenzenesulfonyl chloride.

Application in Drug Synthesis: Key Intermediate for Pazopanib

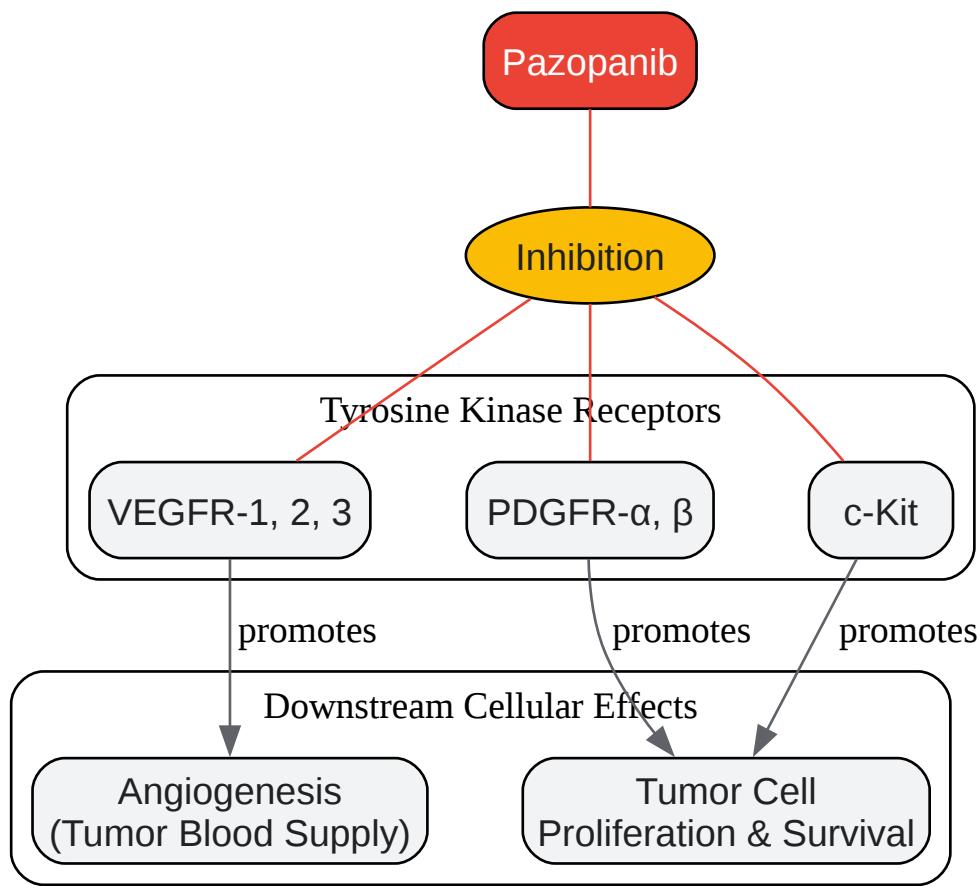
3-acetylamino-4-methoxybenzenesulfonyl chloride is not a final drug product but a critical intermediate. Its primary utility lies in its ability to react with primary or secondary amines to form a stable sulfonamide linkage, a common motif in many pharmaceuticals. A prominent example of its application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Protocol for Sulfonamide Formation:

- Dissolve the amine-containing intermediate (e.g., an amino-pyrimidine derivative for Pazopanib synthesis) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
- Add a non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
- Cool the mixture to 0 °C in an ice bath.
- Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent and add it dropwise to the cooled amine solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
- The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide product.
- The product is then purified, usually by column chromatography on silica gel or by recrystallization.

[Click to download full resolution via product page](#)

Role as a key intermediate in the synthesis of Pazopanib.


Relevance in Drug Development: Mechanism of Action

The sulfonamide linkage formed using 3-acetylaminobenzenesulfonyl chloride is a key structural component of Pazopanib. Pazopanib functions as a multi-targeted tyrosine kinase inhibitor by blocking key receptors involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation.^[8]

Key Molecular Targets of Pazopanib:

- Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
- Platelet-Derived Growth Factor Receptors (PDGFR- α and - β)
- Stem Cell Factor Receptor (c-Kit)

By inhibiting these receptors, Pazopanib effectively cuts off the blood supply to tumors and hinders their growth, making it an effective treatment for renal cell carcinoma and soft tissue sarcoma.

[Click to download full resolution via product page](#)

Mechanism of action of Pazopanib, a drug synthesized from this intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arctomsci.com [arctomsci.com]
- 2. Page loading... wap.guidechem.com
- 3. 3746-67-6 CAS|3-乙酰氨基-4-甲氧基苯磺酰氯|生产厂家|价格信息 m.chemicalbook.com
- 4. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock synblock.com

- 5. rroij.com [rroij.com]
- 6. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Technical Guide: 3-acetylamino-4-methoxybenzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266015#3-acetylamino-4-methoxybenzenesulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com